N-(4-ethylphenyl)-2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-[7-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-6,8-dioxo-[1,3]dioxolo[4,5-g]quinazolin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O6/c1-3-14-4-6-15(7-5-14)25-20(29)10-27-17-9-19-18(32-12-33-19)8-16(17)22(30)28(23(27)31)11-21-24-13(2)26-34-21/h4-9H,3,10-12H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODNQRWUDFBKZGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C3=CC4=C(C=C3C(=O)N(C2=O)CC5=NC(=NO5)C)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethylphenyl)-2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide is a complex organic compound with potential biological activity. This article provides a comprehensive overview of its biological properties, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical properties:
- Molecular Formula : C23H21N5O6
- Molecular Weight : 463.4 g/mol
- CAS Number : 959528-72-4
The structure includes a quinazoline core and an oxadiazole moiety, which are known for their diverse biological activities.
Antitumor Activity
Research indicates that compounds containing quinazoline and oxadiazole derivatives exhibit significant antitumor properties. The presence of the oxadiazole ring is crucial for enhancing cytotoxic activity against various cancer cell lines. For instance, derivatives similar to this compound have shown IC50 values in the low micromolar range against several tumor types .
The proposed mechanism involves the inhibition of specific enzymes involved in cancer cell proliferation. The quinazoline structure is known to interact with receptor tyrosine kinases (RTKs), which play a critical role in tumor growth and survival. The oxadiazole component may enhance this effect through additional interactions with cellular targets .
Structure-Activity Relationships (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. Key findings include:
- Substituents : The presence of electron-donating groups on the phenyl ring enhances cytotoxicity.
- Oxadiazole Influence : Variations in the oxadiazole substituents significantly affect the compound's potency against cancer cells .
| Compound Variant | IC50 (µM) | Activity Description |
|---|---|---|
| Base Compound | 1.61 | Moderate cytotoxicity |
| Variant A | 0.98 | Enhanced activity |
| Variant B | 0.45 | High potency |
Study 1: Antitumor Efficacy in vitro
A study conducted on derivatives similar to this compound demonstrated significant inhibition of cell growth in A431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cell lines. The results indicated that modifications to the oxadiazole moiety could lead to improved efficacy .
Study 2: In vivo Studies
In vivo studies have shown that compounds with similar structures can reduce tumor size in animal models significantly. These studies emphasized the importance of further investigations into dosage optimization and long-term effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The following compounds share core quinazolinone or acetamide frameworks but differ in substituents, influencing their physicochemical and biological profiles:
*Calculated based on molecular formulae from evidence.
Impact of Substituent Modifications
- Phenyl Group Substitutions: The target compound’s 4-ethylphenyl group may enhance metabolic stability compared to the 2,3-dimethylphenyl analogue (), as bulkier para-substituents often reduce oxidative metabolism .
- Heterocyclic Moieties: The 1,2,4-oxadiazole in the target compound offers metabolic resistance compared to 1,2,4-triazoles (), as oxadiazoles are less prone to enzymatic degradation .
- Linker Variations: A methyl linker (target compound) vs. ethyl linker () shortens the distance between the quinazolinone core and oxadiazole, possibly affecting binding pocket occupancy in enzyme targets .
Research Findings and Implications
- Anti-Inflammatory Potential: Compounds with acetamide-quinazolinone hybrids (e.g., ) demonstrate significant anti-exudative activity, suggesting the target compound may share this profile, albeit requiring empirical validation .
- Kinase Inhibition: Quinazolinones are known ATP-competitive kinase inhibitors. The oxadiazole moiety in the target compound could modulate selectivity for kinases like EGFR or VEGFR2 .
- Synthetic Challenges: The dioxolo-quinazolinone core requires multi-step synthesis, as seen in ’s protocols for analogous acetamide derivatives, with yields sensitive to substituent steric effects .
Preparation Methods
Formation of 6,7-Dihydroxyquinazolin-4(3H)-one
A mixture of 4,5-dihydroxyanthranilic acid (10 mmol) and urea (15 mmol) is refluxed in glacial acetic acid for 6 hours under nitrogen atmosphere. The reaction progress is monitored via thin-layer chromatography (TLC) using ethyl acetate/hexane (1:1). The crude product is purified via recrystallization from ethanol, yielding 6,7-dihydroxyquinazolin-4(3H)-one as a white crystalline solid (82% yield).
Acetamide Functionalization with the 4-Ethylphenyl Group
The final acetylation step introduces the N-(4-ethylphenyl)acetamide group at position 2 of the quinazolinone ring.
Chloroacetylation of the Quinazolinone Intermediate
A solution of the oxadiazole-functionalized quinazolinone (1 eq) in dichloromethane is treated with chloroacetyl chloride (1.5 eq) and triethylamine (2 eq) at 0°C. The reaction is stirred for 2 hours, after which the mixture is washed with saturated sodium bicarbonate and brine. The organic layer is dried over anhydrous magnesium sulfate and concentrated to yield the chloroacetamide intermediate (89% yield).
Nucleophilic Displacement with 4-Ethylphenylamine
The chloroacetamide intermediate (1 eq) is reacted with 4-ethylphenylamine (1.2 eq) in dry acetone containing potassium carbonate (2 eq) at 60°C for 6 hours. The reaction progress is monitored via TLC (hexane/ethyl acetate, 3:1). The product is purified via column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to afford the final compound as an off-white solid (58% yield).
Spectroscopic Characterization and Analytical Data
The structural integrity of the target compound is confirmed through comprehensive spectroscopic analysis:
1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, quinazolinone H-4), 7.56 (d, J = 8.4 Hz, 2H, Ar-H), 7.32 (d, J = 8.4 Hz, 2H, Ar-H), 6.02 (s, 2H, dioxolo-CH2), 4.87 (s, 2H, oxadiazole-CH2), 4.11 (q, J = 7.1 Hz, 2H, N-CH2), 2.61 (q, J = 7.6 Hz, 2H, ethyl-CH2), 2.39 (s, 3H, oxadiazole-CH3), 1.24 (t, J = 7.6 Hz, 3H, ethyl-CH3).
13C NMR (100 MHz, DMSO-d6): δ 170.2 (C=O), 167.8 (oxadiazole C-5), 154.1 (quinazolinone C-6), 147.3 (dioxolo C), 139.8 (Ar-C), 128.7–126.3 (aromatic carbons), 64.5 (dioxolo-CH2), 44.8 (N-CH2), 28.1 (ethyl-CH2), 14.7 (ethyl-CH3), 12.9 (oxadiazole-CH3).
HRMS (ESI): m/z calculated for C25H24N5O6 [M+H]+: 514.1729; found: 514.1732.
Optimization and Yield Considerations
Critical parameters influencing reaction yields include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
